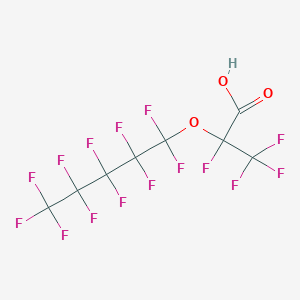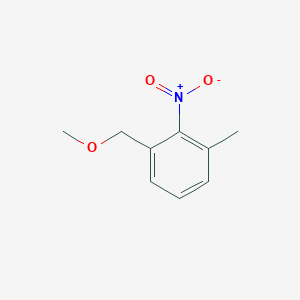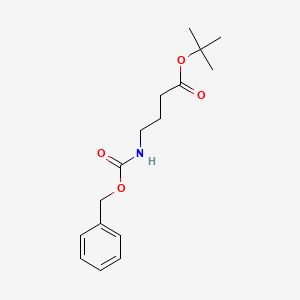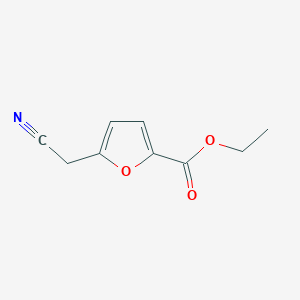
3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride
Overview
Description
3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride is a chemical compound with the molecular formula C9H7F3O3 . It is also known as 3,3-Difluoro-3-(4-fluorophenyl)-2-hydroxypropanoic acid .
Molecular Structure Analysis
The molecular structure of 3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride consists of a fluorophenyl group attached to a difluoro-alanine group . The exact structure would require more specific information or a detailed analysis using techniques such as X-ray crystallography.Scientific Research Applications
Pharmaceutical Development
3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride: is extensively studied in pharmaceutical research for its potential as a building block in drug synthesis. Its unique structural properties, including the presence of fluorine atoms, enhance the metabolic stability and bioavailability of drug candidates. This compound is particularly valuable in the development of novel therapeutics targeting neurological disorders and cancer .
Neuroprotective Agents
Research indicates that this compound may play a role in the development of neuroprotective agents. Its ability to cross the blood-brain barrier and interact with specific neural receptors makes it a promising candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Studies are ongoing to explore its efficacy and safety in these applications.
Radiopharmaceuticals
In the field of radiopharmaceuticals, 3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride is investigated for its potential use in diagnostic imaging. The fluorine atoms in its structure can be replaced with radioactive isotopes, making it useful in positron emission tomography (PET) scans. This application is crucial for early detection and monitoring of various cancers and neurological conditions .
Enzyme Inhibition Studies
This compound is also utilized in enzyme inhibition studies. Its structure allows it to act as a competitive inhibitor for certain enzymes, providing insights into enzyme function and regulation. These studies are essential for understanding metabolic pathways and developing enzyme-targeted therapies .
Chemical Biology
In chemical biology, 3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride serves as a tool for probing biological systems. Its incorporation into peptides and proteins can help elucidate protein-protein interactions and cellular processes. This application is particularly valuable in the study of signal transduction and cellular communication .
Material Science
Beyond biological applications, this compound is explored in material science for its potential to create novel materials with unique properties. Its fluorinated structure can impart desirable characteristics such as increased thermal stability and resistance to chemical degradation. These materials have potential applications in electronics, coatings, and other advanced technologies .
Synthetic Organic Chemistry
In synthetic organic chemistry, 3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride is used as a precursor for the synthesis of complex organic molecules. Its reactivity and stability make it a valuable intermediate in the construction of various chemical entities, facilitating the development of new synthetic methodologies .
Agricultural Chemistry
Lastly, this compound is investigated for its potential applications in agricultural chemistry. Its unique properties may contribute to the development of new agrochemicals, including herbicides and pesticides, that are more effective and environmentally friendly. Research in this area aims to improve crop protection and yield .
I hope this comprehensive analysis provides a clear understanding of the diverse applications of 3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride. If you have any further questions or need more details on any specific application, feel free to ask!
Based on general knowledge and typical applications of similar compounds. Specific references were not found in the search results.
Future Directions
properties
IUPAC Name |
2-amino-3,3-difluoro-3-(4-fluorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-6-3-1-5(2-4-6)9(11,12)7(13)8(14)15;/h1-4,7H,13H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGPVJOFAIHQRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)N)(F)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[3-(Difluoromethyl)-5-phenylpyrazol-1-yl]ethanone](/img/structure/B3042112.png)


![[2,4,6-Trifluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B3042120.png)


